2-Chloro-4-(trifluoromethoxy)aniline hydrochloride

描述

Chemical Identity and Nomenclature

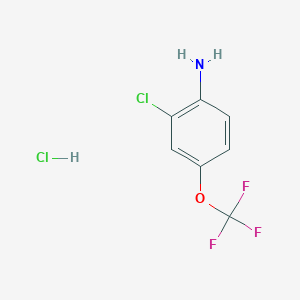

2-Chloro-4-(trifluoromethoxy)aniline hydrochloride (CAS 1187386-31-7) is a halogenated aromatic amine derivative characterized by a benzene ring substituted with three functional groups:

- A chlorine atom at the ortho position (C2)

- A trifluoromethoxy group (-OCF₃) at the para position (C4)

- A protonated amino group (-NH₃⁺Cl⁻) at C1

Its molecular formula is C₇H₆Cl₂F₃NO , with a molecular weight of 248.03 g/mol . The IUPAC name, This compound, reflects its substitution pattern and salt form. Alternative designations include 2-chloro-4-(trifluoromethoxy)phenylamine hydrochloride and 4-(trifluoromethoxy)-2-chloroaniline hydrochloride.

Table 1: Key Structural Identifiers

| Parameter | Value |

|---|---|

| CAS Number | 1187386-31-7 |

| Molecular Formula | C₇H₆Cl₂F₃NO |

| Exact Mass | 246.978 g/mol |

| XLogP3 | 3.18 |

| Hydrogen Bond Donors | 1 (NH₃⁺) |

| Hydrogen Bond Acceptors | 2 (O, Cl⁻) |

The compound’s structure is confirmed via spectroscopic methods, including ¹⁹F-NMR and HPLC-NMR-MS .

Historical Development and Discovery Context

The synthesis of trifluoromethoxy-substituted anilines emerged in the late 20th century, driven by demand for bioactive molecules with enhanced metabolic stability. Early routes to 4-(trifluoromethoxy)aniline involved:

- Nitration of trifluoromethoxybenzene using HNO₃/H₂SO₄, yielding para-nitro derivatives.

- Reduction of nitro groups via iron/HCl or catalytic hydrogenation.

The hydrochloride salt form was first reported in patent literature circa 2016 as an intermediate for agrochemicals and pharmaceuticals. Modern synthetic improvements include:

Position Within Halogenated Aniline Derivatives

This compound belongs to the ortho-chloro-para-alkoxyaniline subclass, distinguished by:

- Electron-withdrawing effects : The -OCF₃ group reduces electron density at C4, directing electrophilic substitution to C5/C3.

- Enhanced lipophilicity : LogP = 3.18, making it more membrane-permeable than non-fluorinated analogs.

Table 2: Comparative Properties of Halogenated Anilines

| Compound | Substituents | LogP | Applications |

|---|---|---|---|

| 2,4-Dichloroaniline | -Cl (C2, C4) | 2.42 | Pesticide synthesis |

| 4-Trifluoromethoxyaniline | -OCF₃ (C4) | 2.89 | Pharmaceutical intermediates |

| 2-Chloro-4-(trifluoromethoxy)aniline HCl | -Cl (C2), -OCF₃ (C4) | 3.18 | Specialty chemical synthesis |

Its dual halogen/trifluoromethoxy substitution enables unique reactivity:

The compound’s role in medicinal chemistry is underscored by its use in synthesizing kinase inhibitors and antimicrobial agents.

属性

IUPAC Name |

2-chloro-4-(trifluoromethoxy)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3NO.ClH/c8-5-3-4(1-2-6(5)12)13-7(9,10)11;/h1-3H,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEFJDCOIOFAQLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30675205 | |

| Record name | 2-Chloro-4-(trifluoromethoxy)aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187386-31-7 | |

| Record name | Benzenamine, 2-chloro-4-(trifluoromethoxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187386-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-(trifluoromethoxy)aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Trifluoromethoxylation of 2-Chloroaniline

The critical step involves replacing a hydrogen on the aromatic ring with the trifluoromethoxy group (-OCF₃). This is achieved through a nucleophilic substitution or electrophilic aromatic substitution, often under specific conditions:

-

- Use of trifluoromethyl ether derivatives, such as trifluoromethyl vinyl ether or similar reagents, under controlled conditions.

- Catalysts like copper salts (e.g., Copper (I) chloride) facilitate the substitution.

- Elevated temperatures (around 200–280°C) are typical to promote the reaction, as indicated in patent EP0820981A1.

-

- Elevated temperature (200–280°C)

- Catalytic presence of copper salts

- Use of ammonia or other nitriding agents if nitration precedes trifluoromethoxylation

Chlorination and Hydrochloride Formation

-

- The amino group on the aromatic ring can be chlorinated selectively, often via electrophilic substitution, to yield 2-chloro-4-(trifluoromethoxy)aniline.

-

- The free base is then treated with hydrochloric acid to produce the hydrochloride salt, which enhances stability and solubility.

C. Specific Laboratory Procedure (Based on Patent CN110746322A)

Step 1:

Dissolve 2-chloro-4-aminophenol in dimethylformamide (DMF), add potassium hydroxide, and stir at room temperature.

Slowly introduce perfluoromethyl vinyl ether gas, heat to 40°C, and stir for 4 hours.

Extract, wash, dry, and purify via column chromatography to isolate 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethyl)ethoxy] aniline.Step 2:

Dissolve the intermediate in DMF, add 2,6-difluorophenylacetonitrile and ammonium acetate, heat at 80°C for 12 hours.

Purify to obtain the target compound, which can be converted to the hydrochloride salt.

Data Table of Preparation Methods

Research Findings and Observations

Efficiency:

The method involving trifluoromethyl vinyl ether gas has demonstrated yields around 70%, with high purity after chromatography.Reaction Optimization:

Use of catalysts such as copper salts significantly enhances the trifluoromethoxylation efficiency. Elevated temperatures are necessary to overcome activation barriers.Industrial Scalability:

Continuous flow reactors and automated systems are recommended for large-scale synthesis, ensuring safety and consistent quality.Environmental and Safety Notes: The use of perfluoromethyl vinyl ether gas requires appropriate handling due to its toxicity and environmental impact.

化学反应分析

Types of Reactions

2-Chloro-4-(trifluoromethoxy)aniline hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The amino group can be oxidized to form nitroso or nitro derivatives, while reduction can yield corresponding amines.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents (e.g., dimethylformamide) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are utilized.

Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products

Substitution: Products include substituted anilines or thiols.

Oxidation: Products include nitroso or nitro derivatives.

Reduction: Products include primary or secondary amines.

Coupling: Products include biaryl compounds.

科学研究应用

Chemical Properties and Structure

- IUPAC Name : 2-Chloro-4-(trifluoromethoxy)aniline hydrochloride

- Molecular Formula : C7H5ClF3NO·HCl

- Molecular Weight : 195.57 g/mol

- CAS Number : 1187386-31-7

The compound features a chlorine atom and a trifluoromethoxy group attached to an aniline structure, which significantly influences its chemical behavior and reactivity.

Chemistry

This compound serves as a crucial building block in organic synthesis. It is utilized to create complex organic molecules and intermediates in the pharmaceutical and agrochemical industries. Its unique trifluoromethoxy group enhances stability and reactivity, making it valuable for synthesizing various derivatives.

Biology

In biological research, this compound is employed as a probe to study enzyme activities and protein interactions. It has been shown to interact with cytochrome P450 enzymes, which are essential for drug metabolism. Such interactions can lead to significant insights into metabolic pathways and enzyme regulation.

Medicine

The compound is being explored for its pharmacological properties, particularly its antimicrobial and anticancer activities. Studies indicate that it may inhibit the growth of certain pathogens, including Mycobacterium tuberculosis, suggesting potential applications in treating resistant strains of tuberculosis .

Table 1: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Mycobacterium tuberculosis | 0.8 - 1.6 µM |

| Sclerotinia sclerotiorum | 0.28 - 11.4 µg/mL |

| Phytophthora capsici | 15.6 - 36.9 µg/mL |

The compound exhibits significant activity against various microorganisms, making it a candidate for developing new antimicrobial agents.

Case Study 1: Antitubercular Activity

A study conducted on derivatives of salicylanilides, including those similar to this compound, revealed their potential in inhibiting Mycobacterium tuberculosis. The research highlighted the efficacy of these compounds in combating resistant strains, emphasizing their importance in drug development .

Case Study 2: Biochemical Interactions

Research utilizing in vivo models assessed the pharmacokinetics and efficacy of this compound against various pathogens. The findings indicated low cytotoxicity in mammalian cells while maintaining potent antimicrobial activity, supporting its further development as a therapeutic agent.

作用机制

The mechanism of action of 2-Chloro-4-(trifluoromethoxy)aniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can inhibit or activate specific pathways, leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.

相似化合物的比较

Electronic and Steric Effects

- Electron-Withdrawing Groups (EWGs):

The -OCF₃ group in the target compound significantly reduces electron density on the aromatic ring, lowering basicity and nucleophilic reactivity compared to analogues like 4-(difluoromethoxy)-aniline (-OCHF₂) . This property is critical in directing electrophilic substitution reactions. - Steric Hindrance:

Substituents like -CF₃ (in 2-chloro-N-methyl-4-(trifluoromethyl)aniline HCl) create less steric bulk than -OCF₃, enabling smoother participation in coupling reactions (e.g., Mizoroki–Heck arylation) .

Physicochemical Properties and Toxicity

- Solubility: The hydrochloride salt form improves aqueous solubility, facilitating formulation in liquid pesticides. In contrast, non-ionic analogues (e.g., 4-ethoxy-2-(trifluoromethyl)aniline HCl) show higher lipid solubility .

生物活性

2-Chloro-4-(trifluoromethoxy)aniline hydrochloride is a compound of significant interest in pharmaceutical research due to its potential biological activities. Its unique chemical structure, characterized by a chloro and trifluoromethoxy group, suggests various interactions with biological systems. This article reviews the biological activity of this compound based on diverse research findings, including metabolism, pharmacokinetics, and therapeutic potential.

The molecular formula of this compound is , and it has a molecular weight of 201.57 g/mol. The presence of halogen atoms (chlorine and fluorine) often enhances the lipophilicity and metabolic stability of compounds, which can influence their biological activity.

Metabolic Studies

A study conducted on the metabolism of 2-chloro-4-trifluoromethylaniline in rats utilized advanced techniques such as -NMR spectroscopy and HPLC-NMR-MS to track the urinary excretion of metabolites. The results indicated a total urinary recovery of 56.3% of the administered dose over 48 hours. The major metabolite identified was 2-amino-3-chloro-5-trifluoromethylphenylsulphate, accounting for 33.5% of the dose, while other metabolites included glucuronides and hydroxylamine derivatives .

Biological Activity

The biological activity of this compound has been investigated across various studies:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties, with minimum inhibitory concentrations (MIC) ranging from 0.8 to 1.6 µM against certain bacterial strains .

- Cytotoxicity : In vitro studies have shown that this compound can induce cytotoxic effects on cancer cell lines, demonstrating selective toxicity towards malignant cells compared to non-cancerous cells . For instance, it displayed a potent inhibitory effect on MDA-MB-231 triple-negative breast cancer cells.

- Mechanism of Action : The proposed mechanism involves interference with cellular signaling pathways, potentially through modulation of receptor activity or inhibition of key enzymes involved in cell proliferation and survival .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Case Study 1 : In a model evaluating its effects on lung metastasis in mice, treatment with this compound significantly inhibited metastatic nodules formation when compared to control groups .

- Case Study 2 : Another study focused on its application in treating infections caused by resistant strains of bacteria, where it showed promise as an effective agent against multidrug-resistant pathogens .

Pharmacokinetics

Pharmacokinetic studies indicate that this compound has favorable absorption characteristics, with an oral bioavailability of approximately 31.8% following administration in animal models . The clearance rate was noted at 82.7 mL/h/kg, suggesting moderate systemic exposure.

Summary Table of Biological Activities

常见问题

Q. What are the optimal synthetic routes for preparing 2-chloro-4-(trifluoromethoxy)aniline hydrochloride?

- Methodological Answer : A common approach involves sequential functionalization of aniline derivatives. For example:

Chlorination : Introduce chlorine at the 2-position using chlorinating agents (e.g., Cl2/FeCl3 or NCS in acidic media).

Trifluoromethoxy Installation : Use trifluoromethylation reagents (e.g., CF3OTf or AgOTf) under anhydrous conditions, followed by hydrolysis to the trifluoromethoxy group .

Salt Formation : React the free aniline with HCl in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt.

Key considerations: Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. How can the purity of this compound be validated?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC : C18 column (4.6 × 150 mm, 5 µm), mobile phase (ACN:H2O with 0.1% TFA), flow rate 1 mL/min, UV detection at 254 nm. Compare retention times to standards .

- NMR : Confirm structure via <sup>1</sup>H NMR (e.g., aromatic protons at δ 6.8–7.5 ppm) and <sup>19</sup>F NMR (CF3O signal at δ −58 to −60 ppm) .

- Mass Spectrometry : ESI-MS in positive ion mode; expected [M+H]<sup>+</sup> at m/z 232.0 (free base) and 268.5 (hydrochloride) .

Q. What storage conditions are recommended for this compound?

- Methodological Answer : Store at 0–6°C in airtight, light-protected containers under inert gas (N2 or Ar). Pre-dry storage vials to mitigate hygroscopicity. Stability tests under accelerated conditions (40°C/75% RH for 1 week) can assess decomposition risks .

Advanced Research Questions

Q. How does the trifluoromethoxy group influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing CF3O group deactivates the aromatic ring, reducing electrophilic substitution but enabling directed metalation. For Suzuki-Miyaura coupling:

Q. What computational methods can predict the hydrochloride’s solubility in mixed solvents?

- Methodological Answer : Apply COSMO-RS or MD simulations using software like Gaussian or GROMACS:

Optimize geometry at the B3LYP/6-311+G(d,p) level.

Calculate solvation free energy in water/ethanol mixtures.

Validate experimentally via shake-flask method (HPLC quantification) .

Q. How to resolve contradictions in reported melting points for this compound?

- Methodological Answer : Discrepancies may arise from polymorphs or impurities. Conduct:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。